molecular formula C17H15F3N2OS B2701853 N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478081-11-7

N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Cat. No.: B2701853
CAS No.: 478081-11-7
M. Wt: 352.38
InChI Key: YMUKLBILQCFXND-UHFFFAOYSA-N
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Description

This analog shares critical structural features, including:

  • Nicotinamide core: A pyridine-3-carboxamide backbone.
  • Sulfanyl substituent: A 3,4,4-trifluoro-3-butenyl group attached via a sulfur atom.
  • Aromatic moiety: A benzodioxol ring (instead of a benzyl group).

Its molecular formula is C₁₇H₁₃F₃N₂O₃S (MW: 382.36), with a purity >90% for laboratory use in research and industrial applications .

Properties

IUPAC Name

N-benzyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2OS/c18-14(15(19)20)8-10-24-17-13(7-4-9-21-17)16(23)22-11-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUKLBILQCFXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multiple steps. One common method includes the reaction of 2-chloronicotinamide with benzylamine to form N-benzyl-2-chloronicotinamide. This intermediate is then reacted with 3,4,4-trifluoro-3-butenylthiol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets. The nicotinamide moiety is known to interact with enzymes involved in redox reactions, potentially modulating their activity. The trifluorobutenyl group may enhance the compound’s stability and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Structural Analogues from the Benzamide Class

Key analogues from the pesticide and agrochemical literature () provide insights into structure-activity relationships:

Compound Name Molecular Formula Key Substituents Primary Application Molecular Weight Source
N-(1,3-Benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide C₁₇H₁₃F₃N₂O₃S Benzodioxol, trifluoro-butenyl sulfanyl Lab research/industrial 382.36
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₅F₃NO₂ Trifluoromethyl, isopropoxyphenyl Fungicide 322.30
Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) C₁₉H₁₆ClN₂O₂ Chlorophenyl, hydroxyphenylmethyl Plant growth regulator 363.80

Key Observations :

  • Nicotinamide vs.
  • Sulfur vs. Oxygen Linkages : The sulfanyl group in the target compound could increase susceptibility to oxidation compared to the ether linkages in flutolanil, impacting stability .
  • Fluorinated Groups: The trifluoro-butenyl group in the target compound introduces steric bulk and electron-withdrawing effects, similar to flutolanil’s trifluoromethyl group, which is known to improve lipophilicity and membrane permeability .

Physicochemical and Functional Properties

Property Target Compound Flutolanil Inabenfide
Molecular Weight 382.36 322.30 363.80
Purity >90% Commercial grade (≥98%) Commercial grade (≥95%)
Key Functional Groups Benzodioxol, sulfanyl Trifluoromethyl, ether Chlorophenyl, hydroxymethyl
Stability Moderate (sulfanyl oxidation risk) High (stable ether linkages) Moderate (hydroxyl group reactivity)
Applications Research/industrial Agricultural fungicide Plant growth regulation

Biological Activity

N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological properties. The trifluorobutenyl group is particularly noteworthy for its potential to enhance lipophilicity and metabolic stability.

Property Value
Molecular FormulaC15H14F3N2OS
Molecular Weight335.34 g/mol
CAS Number478081-11-7
Physical StateSolid (crystalline)
Purity>98% (GC)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and angiogenesis.

Enzyme Inhibition

Studies have shown that this compound inhibits the activity of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor growth and metastasis. In vitro assays revealed an IC50 value of 65 nM against VEGFR-2, suggesting potent inhibitory effects on angiogenesis .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM) Selectivity Index
HepG221.001.55
MCF-726.101.25
W-38>50-

The selectivity indices indicate a favorable profile for targeting cancer cells while sparing normal cells .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADMET) properties of this compound. Preliminary data suggest that the compound has good oral bioavailability and a moderate half-life, making it a candidate for further development in therapeutic applications .

Case Studies

  • VEGFR Inhibition : A study evaluated the effects of this compound on VEGFR signaling pathways in HepG2 cells. The compound significantly reduced VEGF-induced proliferation and migration in these cells.
  • Combination Therapy : Another case study explored the efficacy of combining this compound with standard chemotherapy agents in MCF-7 breast cancer cells. The results indicated enhanced cytotoxic effects when used in conjunction with doxorubicin.

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